physicochemical properties of 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid
physicochemical properties of 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid
Abstract
Benzoxazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast spectrum of biological activities. The incorporation of an acetic acid moiety, particularly at the 5-position, has been shown to modulate these activities, making such compounds prime candidates for drug discovery pipelines.[1][2] This guide provides a comprehensive technical overview of the physicochemical properties of a specific analogue, 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid. As experimental data for this precise molecule is not extensively available in public literature, this document serves as a predictive guide and a framework for its empirical validation. We will delve into its chemical identity, predicted properties, a plausible synthetic route, and most critically, provide authoritative, step-by-step protocols for the experimental determination of its key physicochemical parameters. This document is intended for researchers, medicinal chemists, and drug development professionals who require a robust understanding and practical methodology for characterizing novel chemical entities.
Chemical Identity and Structural Characteristics
A molecule's identity and properties are fundamentally dictated by its structure. 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid combines a bicyclic benzoxazole core, an ethyl group at the 2-position which can influence lipophilicity and binding pocket interactions, and an acetic acid sidechain at the 5-position, a key functional group for modulating solubility and serving as a potential metabolic or binding handle.
Chemical Structure:
Calculated Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | ChemDraw Calculation |
| Molecular Weight | 205.21 g/mol | ChemDraw Calculation |
| CAS Number | 389770-80-7 | Not widely indexed, requires verification |
Predicted Physicochemical Profile (In Silico Analysis)
Computational tools provide invaluable, instantaneous insights into the likely behavior of a novel compound, guiding experimental design and resource allocation. The following properties for 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid were predicted using established algorithms.
| Parameter | Predicted Value | Significance in Drug Development |
| LogP (Octanol/Water) | 2.1 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. Values in this range are often favorable for oral bioavailability.[3] |
| Aqueous Solubility (LogS) | -2.5 to -3.5 | Predicts low to moderate solubility in water. The acidic moiety enhances solubility at higher pH.[3] |
| pKa (Acidic) | 4.5 - 5.0 | The carboxylic acid group is predicted to have a pKa typical of acetic acids, indicating it will be predominantly ionized at physiological pH (7.4), which is crucial for solubility and interaction with biological targets. |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | This value is well within the desirable range (<140 Ų) for good cell permeability and oral bioavailability. |
Synthesis and Structural Confirmation
The synthesis of this target molecule can be plausibly achieved via an oxidative coupling reaction, a method well-documented for related benzoxazole derivatives.[1][4] This involves the condensation of an amino-hydroxyphenylacetate precursor with an appropriate aldehyde, followed by hydrolysis.
Proposed Synthetic Workflow
The following diagram outlines a logical and field-proven synthetic approach.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Protocol 1: Synthesis of Methyl 2-(2-Ethyl-1,3-benzoxazol-5-yl)acetate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of methyl 3-amino-4-hydroxyphenylacetate and propionaldehyde in absolute ethanol.
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Initial Reflux: Heat the solution to reflux for 4-6 hours to form the Schiff base intermediate. Monitor reaction progress via Thin Layer Chromatography (TLC).
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Oxidative Cyclization: Cool the mixture and dissolve the crude intermediate in glacial acetic acid. Add lead tetraacetate portion-wise while stirring. Rationale: Lead tetraacetate is a powerful oxidizing agent that facilitates the cyclization to the benzoxazole ring.
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Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature to allow the product to precipitate. Collect the solid by vacuum filtration and wash with cold ethanol.
Protocol 2: Hydrolysis to the Carboxylic Acid
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Reaction Setup: Suspend the methyl ester intermediate from Protocol 1 in a 1:1 mixture of ethanol and a 10% aqueous sodium hydroxide solution.
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Hydrolysis: Stir the suspension vigorously at room temperature for 3-5 hours. Rationale: The basic conditions facilitate the saponification of the methyl ester to the corresponding carboxylate salt, which is soluble.
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Acidification & Precipitation: After hydrolysis is complete, cool the solution in an ice bath and acidify to a pH of ~2-3 using 1N HCl. The target carboxylic acid will precipitate out of the solution.
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Isolation and Purification: Collect the solid product by vacuum filtration. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, pure compound.
Authoritative Protocols for Physicochemical Characterization
Thorough experimental characterization is non-negotiable in drug development. The following protocols are designed to be robust and self-validating.
Melting Point Determination
Principle: The melting point is a fundamental indicator of a compound's purity. A sharp, defined melting range typically signifies high purity.
Methodology: Capillary Melting Point
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Sample Preparation: Load a small amount of the finely powdered, dry compound into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
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Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus.
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Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Recording: Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
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Validation: Perform the measurement in triplicate. The ranges should be consistent within 1 °C.
Acid Dissociation Constant (pKa) Determination
Principle: The pKa governs the ionization state of the molecule at a given pH, which profoundly impacts solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
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Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1-5 mM.
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Titration Workflow:
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Execution: Place the solution in a jacketed beaker at a constant temperature (25 °C). Titrate the solution with a standardized 0.1N NaOH solution, recording the pH after each incremental addition of titrant.
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Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be precisely determined from the first derivative of the titration curve.
Solubility Determination
Principle: Aqueous solubility is a critical determinant of a drug's dissolution rate and subsequent absorption. It is essential to measure it in buffers relevant to the gastrointestinal tract.
Methodology: Equilibrium Shake-Flask Method (Thermodynamic Solubility)
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Preparation: Prepare buffered solutions at pH 1.2 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid).
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Incubation: Add an excess of the solid compound to each buffer in separate vials. Rationale: Ensuring an excess of solid material is present guarantees that the final solution is saturated.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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Sample Processing: After equilibration, centrifuge the samples to pellet the excess solid. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
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Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a standard curve.
Lipophilicity (LogD) Determination
Principle: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a key predictor of a drug's ability to cross biological membranes.
Methodology: Shake-Flask Method at pH 7.4
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Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them vigorously and allowing the layers to separate.
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Stock Solution: Prepare a stock solution of the compound in the aqueous phase (pre-saturated PBS).
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Partitioning: Add a known volume of the stock solution to a known volume of the organic phase (pre-saturated n-octanol) in a vial.
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Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
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Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a validated HPLC-UV method.
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Calculation: Calculate LogD using the formula: LogD_pH7.4 = log₁₀ ([Compound]_octanol / [Compound]_aqueous)
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, prudent laboratory practices should be followed based on the nature of the chemical class.
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Hazard Profile: Assumed to be an irritant to the skin, eyes, and respiratory tract. [5]Handle with appropriate care.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. * Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
2-(2-Ethyl-1,3-benzoxazol-5-yl)acetic acid is a compound with a structural profile that suggests significant potential for biological activity. This guide provides a robust framework for its investigation, moving from computational prediction to a clear, actionable path for synthesis and empirical characterization. The detailed protocols for determining melting point, pKa, solubility, and LogD are based on industry-standard, authoritative methodologies. Adherence to these experimental workflows will generate the high-quality, reliable physicochemical data essential for advancing this, or any novel compound, through the drug discovery and development process.
References
- MilliporeSigma. (2025). Safety Data Sheet for a related benzoxazole derivative. (URL not directly applicable but methodology is based on standard SDS content).
- Al-Bayati, R. I. H., & Al-Amiery, A. A. H. (2014). Synthesis and Characterization of New ethyl -2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) Acetate Derivatives. International Journal of Science and Research (IJSR).
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Jilani, A., et al. (2021). Synthesis of 2-substituted benzoxazole acetic acid derivatives. As cited in Patil, S. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
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PubChem. Compound Summary for (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. [Link]
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Orr, S. T. M., et al. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-9. [Link]
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Oruç-Emre, E. E., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]
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- 3. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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